5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 175277-07-3
VCID: VC20936866
InChI: InChI=1S/C11H5Cl3O3/c12-6-3-7(13)5-8(4-6)16-10-2-1-9(17-10)11(14)15/h1-5H
SMILES: C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)Cl
Molecular Formula: C11H5Cl3O3
Molecular Weight: 291.5 g/mol

5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride

CAS No.: 175277-07-3

Cat. No.: VC20936866

Molecular Formula: C11H5Cl3O3

Molecular Weight: 291.5 g/mol

* For research use only. Not for human or veterinary use.

5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride - 175277-07-3

Specification

CAS No. 175277-07-3
Molecular Formula C11H5Cl3O3
Molecular Weight 291.5 g/mol
IUPAC Name 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride
Standard InChI InChI=1S/C11H5Cl3O3/c12-6-3-7(13)5-8(4-6)16-10-2-1-9(17-10)11(14)15/h1-5H
Standard InChI Key YLENOTQUCQGWGX-UHFFFAOYSA-N
SMILES C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)Cl
Canonical SMILES C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)Cl

Introduction

Chemical Identity and Structure

Basic Identification

5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride is a heterocyclic organic compound with the following identification parameters:

ParameterInformation
CAS Number175277-07-3
Molecular FormulaC₁₁H₅Cl₃O₃
Molecular Weight291.51 g/mol
IUPAC Name5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride
SMILES NotationClC(=O)C1=CC=C(OC2=CC(Cl)=CC(Cl)=C2)O1
InChIKeyYLENOTQUCQGWGX-UHFFFAOYSA-N
The compound's structure features a furan ring with a carbonyl chloride group at the 2-position and a 3,5-dichlorophenoxy substituent at the 5-position . This structural configuration contributes to its unique chemical properties and reactivity.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateSolid
Melting Point60°C
Boiling Point378.2±42.0°C (Predicted)
Density1.509±0.06 g/cm³ (Predicted)
SolubilityLimited solubility in water; soluble in organic solvents
These physical properties make the compound suitable for various laboratory and industrial applications where controlled reactivity is required .

Synthetic Routes and Production

Laboratory Synthesis

The synthesis of 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride typically involves the reaction of furan derivatives with chlorinated phenols under precisely controlled conditions. The specific synthetic pathway may vary based on the desired purity and yield requirements.
A general synthetic approach involves:

  • Preparation of the furan ring structure

  • Introduction of the 3,5-dichlorophenoxy group through nucleophilic substitution

  • Functionalization with the carbonyl chloride group using reagents such as thionyl chloride or oxalyl chloride
    These reactions require careful temperature control and anhydrous conditions to prevent hydrolysis of the sensitive carbonyl chloride group.

Related Compounds and Synthetic Insights

Research on related compounds provides insights into the synthetic approaches for this compound. For instance, techniques used in the production of 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC) from biomass-derived precursors might be adapted for more sustainable synthesis routes .
The treatment of precursor aldehydes with tert-butyl hypochlorite (prepared from commercial bleach and tert-butanol) has been shown to be an effective method for producing similar acid chloride derivatives of furan compounds .

Chemical Reactivity

General Reactivity Profile

5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride demonstrates high reactivity primarily due to the presence of the carbonyl chloride functional group. This reactivity makes it a valuable intermediate in various organic synthesis pathways.
Key reactive characteristics include:

  • Susceptibility to nucleophilic attack at the carbonyl carbon

  • Sensitivity to moisture, resulting in hydrolysis

  • Ability to participate in coupling reactions for the formation of complex molecules

Hydrolysis

In the presence of water or moisture, the compound undergoes hydrolysis to form the corresponding carboxylic acid:
R-COCl + H₂O → R-COOH + HCl
This reaction proceeds rapidly, especially under basic conditions, highlighting the need for anhydrous handling techniques .

Reactions with Amines

The compound reacts with primary and secondary amines to form amides through nucleophilic substitution:
R-COCl + R'-NH₂ → R-CONHR' + HCl
These reactions can be utilized in the synthesis of pharmaceutical intermediates and other bioactive compounds.

Esterification

With alcohols, the compound forms esters:
R-COCl + R'-OH → R-COOR' + HCl
This reaction is particularly relevant in the context of developing furoate ester biofuels and other specialty chemicals .

Hazard TypeClassification
Skin ContactCauses skin burns
Eye ContactCauses eye burns
InhalationMay cause respiratory irritation
EnvironmentalNo data available
SupplierProduct NumberPurityPackagingPrice Range (as of 2021)
SynQuest Laboratories2H16-5-04Not specified250 mg$80
SynQuest Laboratories2H16-5-04Not specified1 g$240
American Custom Chemicals CorporationHCH002409895.00%250 mg$650.27
AHHMT-0871097%5 g$405
This demonstrates the compound's availability for research purposes, though with significant price variations across suppliers .

Analytical Characterization

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and environment of hydrogen and carbon atoms

  • Infrared (IR) Spectroscopy: Identifies functional groups, particularly the carbonyl chloride group

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns
    These analytical methods are essential for verifying the compound's structure and purity before use in sensitive applications .

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